

Prochloraz: An In-Depth Technical Guide to its In-Vitro Antiandrogenic Effects

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochloraz, an imidazole fungicide, is a well-documented endocrine disruptor with significant antiandrogenic properties demonstrated in numerous in-vitro studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying **prochloraz**'s antiandrogenic activity, focusing on its dual action as an androgen receptor (AR) antagonist and an inhibitor of steroidogenesis. Detailed experimental protocols for key in-vitro assays, quantitative data from published studies, and visualizations of relevant pathways and workflows are presented to serve as a valuable resource for researchers in toxicology, endocrinology, and drug development.

Introduction

Prochloraz is widely used in agriculture, leading to concerns about its potential impact on human and environmental health.[1] Its endocrine-disrupting capabilities, particularly its antiandrogenic effects, have been a subject of extensive research. In-vitro studies have been instrumental in elucidating the specific molecular interactions and cellular effects of **prochloraz**. This guide synthesizes the current understanding of these effects, providing a technical resource for the scientific community.

Molecular Mechanisms of Antiandrogenic Action

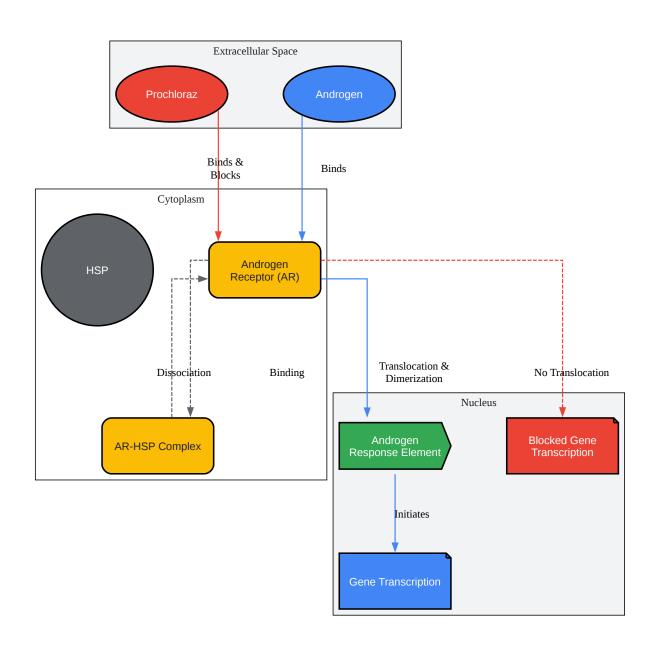


Prochloraz exerts its antiandrogenic effects through two primary mechanisms: direct antagonism of the androgen receptor and inhibition of key enzymes involved in steroid hormone biosynthesis.[1][2]

Androgen Receptor (AR) Antagonism

Prochloraz acts as a competitive antagonist of the androgen receptor.[3][4] It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone. This blockage inhibits the subsequent conformational changes in the receptor, its translocation to the nucleus, and the transcription of androgen-responsive genes.[5] This ultimately leads to a reduction in androgen-mediated cellular responses.





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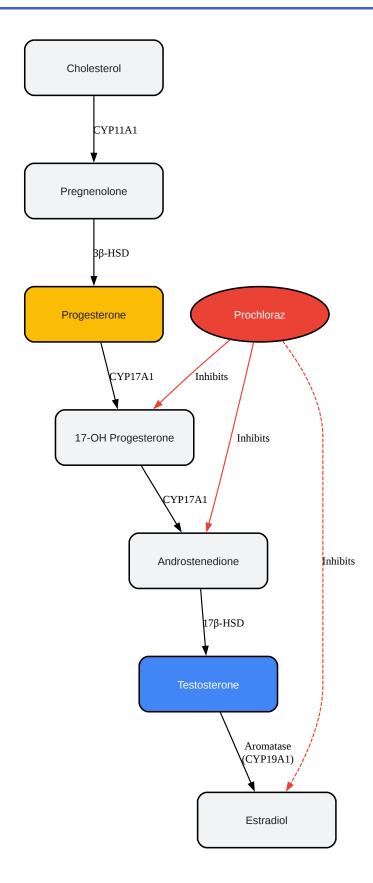
Caption: Prochloraz antagonism of the androgen receptor signaling pathway.



Inhibition of Steroidogenesis

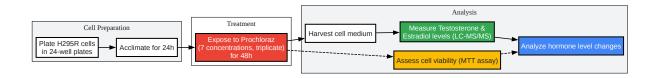
Prochloraz disrupts the synthesis of androgens by inhibiting key cytochrome P450 enzymes in the steroidogenesis pathway.[2] Notably, it has been shown to inhibit 17α -hydroxylase/17,20-lyase (CYP17A1), a critical enzyme for the conversion of progestogens to androgens.[6] This inhibition leads to a decrease in testosterone production and an accumulation of its precursor, progesterone.[1]











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